Aconitase Inhibition Potency
The inhibitory activity of fluorocitrate against aconitase is well-characterized and distinct from other TCA cycle inhibitors. The (-)-erythro diastereomer of fluorocitrate acts as a mechanism-based, 'suicide' inhibitor of aconitase [1]. This is a more specific and irreversible mode of action compared to reversible, competitive inhibition by structural analogs like tricarballylate [2]. In steady-state kinetic analyses, the inhibition constant (Ki) for (-)-erythro-fluorocitrate against liver aconitase isozymes was determined to be in the range of 22–45 µM [3].
| Evidence Dimension | Aconitase Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 22–45 µM (for (-)-erythro-fluorocitrate) |
| Comparator Or Baseline | Tricarballylate: Competitive inhibition, Ki values not reported but less potent |
| Quantified Difference | Fluorocitrate is a mechanism-based irreversible inhibitor; tricarballylate is a reversible competitive inhibitor |
| Conditions | Steady-state kinetic analysis of liver aconitase isozymes in vitro. |
Why This Matters
This high-affinity, irreversible inhibition profile makes fluorocitrate the preferred tool for robust and sustained blockade of the TCA cycle, a feature not reliably achieved with less potent or reversible competitors.
- [1] Lauble, H., Kennedy, M. C., Emptage, M. H., Beinert, H., & Stout, C. D. (1996). The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex. Proceedings of the National Academy of Sciences, 93(24), 13699-13703. View Source
- [2] Villafranca, J. J., & Platus, E. (1973). The mechanism of aconitase action: evidence for an enzyme isomerization by studies of inhibition by tricarboxylic acids. Archives of Biochemistry and Biophysics, 160(1), 217-226. View Source
- [3] Peters, R. A., Shorthouse, M., & Ward, P. F. V. (1985). Inhibition of liver aconitase isozymes by (-)-erythro-fluorocitrate. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 829(3), 337-344. View Source
